D-[2-13C]gulose

Metabolic flux analysis ¹³C NMR spectroscopy Isotopomer analysis

Researchers studying carbohydrate stereochemistry often face spectral overlap that masks specific carbon signals. D-[2-13C]gulose solves this with site-specific 13C enrichment at C-2, delivering an isolated NMR singlet for unambiguous quantification. • Provides a defined singlet 13C resonance free of 13C-13C scalar coupling, enabling direct tracking of the C-2 carbon through metabolic transformations. • Exhibits 1.5-fold higher acyclic aldehyde abundance vs. D-glucose, enhancing detection of aldehyde-specific enzymatic reactions. • Supplied at ≥98% purity to serve as a high-fidelity reference standard for quantitative 13C NMR spectral calibration.

Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15
Cat. No. B1161218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[2-13C]gulose
Molecular FormulaC₅¹³CH₁₂O₆
Molecular Weight181.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[2-13C]gulose Procurement Guide


D-[2-13C]gulose (CAS 478529-73-6) is a stable isotope-labeled analog of D-gulose, a rare aldohexose monosaccharide that is the C-3 epimer of D-galactose and differs from D-glucose at both the C-3 and C-5 stereochemical positions [1]. The compound bears site-specific carbon-13 (¹³C) enrichment at the C-2 position of the hexose backbone, rendering it a targeted tracer for metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and mechanistic studies of carbohydrate stereochemistry . As a member of the rare sugar family, D-gulose is not a primary energy substrate in typical eukaryotic cells and exhibits distinct physicochemical behavior in aqueous solution compared to common physiological aldohexoses [2].

Workflow
Metabolic flux analysis, ¹³C NMR spectroscopy, stereochemical pathway tracing
Stereochemical Context
C-3 epimer of D-galactose; distinct from D-glucose at C-3 and C-5; enables epimerase substrate probing
Isotope Label
Site-specific ¹³C enrichment at C-2; singlet resonance for unambiguous tracer analysis

D-[2-13C]gulose Substitution Risks


Substituting D-[2-13C]gulose with unlabeled D-gulose forfeits all ¹³C-NMR and mass spectrometry (MS) traceability, rendering metabolic fate determination impossible [1]. Replacing it with a different site-specifically labeled aldohexose (e.g., D-[1-13C]glucose) introduces confounding variables due to fundamentally different stereochemistry (C-3 and C-5 epimerization relative to glucose) and divergent acyclic/cyclic tautomeric equilibria in aqueous solution, which govern enzyme recognition and chemical reactivity [2]. Even substitution with uniformly labeled D-gulose-[UL-13C₆] alters the analytical output: site-specific labeling at C-2 provides a defined singlet resonance in ¹³C-NMR spectra that is not obscured by ¹³C-¹³C scalar coupling, enabling unambiguous tracking of the C-2 carbon atom through specific metabolic transformations—a resolution lost with uniform labeling [3].

Target Compound
D-[2-¹³C]gulose
Potential Substitute
Unlabeled D-gulose
Forfeits all ¹³C-NMR and MS traceability; metabolic fate determination becomes impossible.
Target Compound
D-[2-¹³C]gulose
Potential Substitute
Site-specifically labeled aldohexose (e.g., D-[1-¹³C]glucose)
Different stereochemistry (C-3/C-5 epimerization) introduces confounding tautomeric equilibria and enzyme recognition variables.
Target Compound
D-[2-¹³C]gulose
Potential Substitute
Uniformly labeled D-gulose-[UL-¹³C₆]
Produces complex multiplet patterns from ¹³C-¹³C coupling; C-2 singlet resolution and direct integration are lost.

D-[2-13C]gulose vs. Analogs: Evidence


Site-Specific ¹³C NMR Resolution at C-2

D-[2-13C]gulose provides a single, isolated ¹³C resonance at the C-2 position in NMR spectra, free from the ¹³C-¹³C homonuclear scalar coupling (JCC ≈ 40-50 Hz) that complicates the spectral interpretation of uniformly ¹³C-labeled sugars. Uniformly labeled D-gulose-[UL-13C₆] produces a complex multiplet pattern at each carbon position due to coupling with adjacent ¹³C nuclei, which obscures individual carbon tracking and reduces signal-to-noise ratio per labeled site by a factor proportional to the number of coupled spins [1]. The site-specific singlet enables direct integration of C-2 enrichment without deconvolution algorithms, reducing quantitative error in metabolic flux ratio calculations by approximately 5-15% compared to uniformly labeled tracers when measuring single-carbon fate [1][2].

Site-Specific ¹³C NMR Resolution at C-2
Class-level inference
Target: Singlet resonance; no ¹³C-¹³C coupling
Uniform: Multiplet pattern; requires deconvolution
Integration error reduced 5-15%; S/N per labeled site improved ~1.5-2×
Simplifies C-2 metabolic tracking; reduces spectral deconvolution workflow.
Based on aldohexose isotopomer principles; requires method-specific validation.
Metabolic flux analysis ¹³C NMR spectroscopy Isotopomer analysis

Acyclic Aldehyde Abundance: D-Gulose vs. D-Glucose

Quantitative ¹³C NMR analysis (150 MHz) of the complete D-aldohexose series in aqueous solution demonstrates that D-gulose possesses an acyclic (open-chain) aldehyde form abundance of 0.026% at equilibrium (25°C), compared to 0.017% for D-glucose—a 1.5-fold higher acyclic fraction [1]. This stereochemically-determined difference originates from the specific configuration at C-3 and C-5, which destabilizes the pyranose ring relative to D-glucose. The enhanced acyclic population has direct implications for chemical reactivity (e.g., carbonyl-dependent derivatization) and enzyme recognition kinetics, as the acyclic form is the obligatory intermediate for mutarotation and the substrate for aldehyde-specific transformations [1].

Acyclic Aldehyde Abundance
Head-to-head
D-Gulose: 0.026% acyclic
D-Glucose: 0.017% acyclic
1.5-fold higher acyclic population (25°C, D₂O)
Enhanced aldehyde-specific pathway tracking; distinct chemical reactivity context.
Quantitative ¹³C NMR data; source review.
Carbohydrate chemistry Stereochemistry Tautomeric equilibria

D-Gulose as a Non-Metabolizable Sweetener

Patent literature and rare sugar research establish that L-gulose (the enantiomer) and by stereochemical inference D-gulose are recognized as non-calorific sweeteners that substitute for sucrose or dextrose in edible formulations without contributing to net energy metabolism in humans [1][2]. The molecular basis for this property lies in the stereochemical configuration at C-3 and C-5, which diverges from D-glucose and prevents efficient phosphorylation by hexokinase and subsequent entry into glycolysis—a characteristic shared with other rare aldohexoses such as D-allose and D-talose [3]. This property contrasts sharply with D-glucose (fully metabolizable, 4 kcal/g) and positions D-gulose alongside approved low-calorie rare sugars like D-allulose (0.2-0.4 kcal/g).

Non-Metabolizable Sweetener Context
Class-level inference
Estimated >90% net caloric yield reduction vs. D-glucose (4 kcal/g); inferred from hexokinase specificity and L-gulose patent data.
Enables simultaneous tracer and non-metabolizable property evaluation in research models.
Requires direct metabolic validation; class-level and patent-source context.
Nutraceuticals Low-calorie sweeteners Rare sugar applications

C-3 Epimer Specificity for Galactose Enzymes

D-Gulose is the C-3 epimer of D-galactose, meaning the stereochemical configuration at carbon-3 is inverted while all other chiral centers remain identical [1]. This single stereochemical alteration at C-3 fundamentally alters substrate recognition by galactose-specific enzymes. Class-level data on aldohexose epimerase specificity demonstrates that C-3 epimerization typically reduces catalytic efficiency (kcat/Km) by 10²- to 10⁴-fold for galactokinase, UDP-galactose epimerase, and galactose oxidases compared to the native substrate D-galactose [2][3]. D-[2-13C]gulose therefore serves as a stereochemical probe to discriminate between enzymes that tolerate C-3 epimerization versus those with stringent stereospecificity, enabling mechanistic dissection of carbohydrate-active enzyme active-site architecture.

C-3 Epimer Specificity for Galactose Enzymes
Class-level inference
Catalytic efficiency (kcat/Km) reduced 100- to 10,000-fold for galactokinase, UDP-galactose epimerase, galactose oxidase vs. D-galactose.
Stereochemical probe for galactose enzyme active-site architecture and epimer tolerance.
Class-level inference from epimerase studies; verify with specific enzyme panel.
Glycobiology Enzyme kinetics Epimerase specificity

D-Gulose Bioproduction from Lactitol

D-Gulose can be produced from the disaccharide lactitol (β-D-galactopyranosyl-(1→4)-D-sorbitol) via a two-step biotechnological route: (1) microbial oxidation of lactitol to 3-ketolactitol using D-glucoside 3-dehydrogenase (G3DH) from Rhizobium sp. S10, followed by (2) chemical hydrogenation and acid hydrolysis to yield D-gulose alongside D-galactose and D-sorbitol [1][2]. This production route establishes D-gulose as an accessible rare sugar via scalable biocatalysis, contrasting with other rare hexoses (e.g., L-glucose, L-talose) that require more complex multi-step chemical syntheses or expensive chiral pool starting materials [3]. The lactitol-to-gulose pathway provides a defined biosynthetic entry point for ¹³C-labeling at specific positions by using appropriately labeled precursor substrates.

Bioproduction Route from Lactitol
Cross-study comparable
2-3 enzymatic/chemical steps vs. 5-7 steps for L-glucose/D-talose; ~40-60% synthetic step reduction.
Defined biosynthetic entry for scalable ¹³C-labeled production; supports batch consistency.
Biotechnological route using G3DH enzyme; conditions pH 7.0, 30°C.
Biocatalysis Rare sugar production Enzyme engineering

D-[2-13C]gulose Key Applications


Epimerase Substrate Probing via ¹³C NMR

Researchers investigating the stereochemical determinants of carbohydrate-active enzyme specificity deploy D-[2-13C]gulose as a stereochemical probe. Because D-gulose is the C-3 epimer of D-galactose, the compound reveals whether galactose-utilizing enzymes (e.g., UDP-galactose epimerase, galactokinase) tolerate C-3 stereochemical inversion [1]. The site-specific ¹³C label at C-2 provides an isolated NMR singlet that enables direct quantification of substrate conversion to product without spectral overlap from other ¹³C-labeled intermediates [2]. The 1.5-fold higher acyclic aldehyde abundance of D-gulose relative to D-glucose also facilitates preferential detection of aldehyde-specific enzymatic transformations .

Sweetener Metabolic Fate in Gut Models

Functional food and nutraceutical R&D teams utilize D-[2-13C]gulose as a tracer to simultaneously evaluate two critical parameters: (1) the non-metabolizable nature of D-gulose as a low-calorie sweetener candidate, and (2) the compound‘s fate in simulated gastrointestinal or gut microbiome models [1][2]. The site-specific ¹³C label enables LC-MS/MS or ¹³C NMR detection of any microbial biotransformation products that retain the C-2 carbon, while the established lactitol-to-gulose biotechnological production route ensures reproducible access to the labeled compound for longitudinal studies .

Aldohexose ¹³C NMR Calibration Standard

Analytical chemistry laboratories performing quantitative ¹³C NMR on carbohydrate mixtures require authentic reference standards of each aldohexose stereoisomer to establish chemical shift assignments and acyclic/cyclic equilibrium constants. D-[2-13C]gulose serves as a high-purity, site-specifically enriched standard that provides an unambiguous ¹³C resonance at the C-2 position for spectral calibration. The compound’s 0.026% acyclic abundance at 25°C, as quantified by Serianni et al., establishes a known benchmark value for quality control of carbohydrate solution equilibria measurements [1].

Rare Sugar Biocatalyst Substrate Screening

Industrial biotechnology groups developing engineered ketose 3-epimerases or aldose isomerases for rare sugar production require a panel of aldohexose substrates to characterize enzyme stereospecificity and catalytic promiscuity. D-[2-13C]gulose enables direct quantification of enzyme turnover using ¹³C NMR without the need for derivatization or chromatographic separation of product from unreacted substrate [1]. The well-characterized biosynthetic route from lactitol via G3DH enzyme provides a template for inverse metabolic engineering approaches aimed at improving D-gulose yields [2].

Application
Selection Property
Validation Focus
Epimerase substrate probing via ¹³C NMR
Site-specific C-2 ¹³C singlet; C-3 epimer stereochemistry
Deconvolution-free product quantification; epimer tolerance mapping
Non-metabolizable tracer in GI research models
Class-level non-metabolizable context; ¹³C label for biotransformation tracking
Microbial metabolite identification; absence of energy metabolism confirmation
Aldohexose ¹³C NMR calibration standard
Defined acyclic/cyclic equilibrium; unambiguous C-2 resonance
Chemical shift assignment calibration; benchmark acyclic abundance verification
Rare sugar biocatalyst substrate screening
C-3 epimer stereochemistry; defined biosynthetic route from lactitol
Enzyme turnover quantification without derivatization; inverse metabolic engineering template

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